molecular formula C25H21FN4O3S B2810670 3-{5-[(4-fluorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide CAS No. 1028024-75-0

3-{5-[(4-fluorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide

Cat. No. B2810670
CAS RN: 1028024-75-0
M. Wt: 476.53
InChI Key: LKENQCHADBQIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: c1ccc2c(c1)C3=NC(C(=O)N3C(=N2)SCc4ccc(cc4)F)CCC(=O)NCc5ccco5 . This string represents the structure of the molecule in a linear format, including the positions of the fluorobenzyl groups and the furylmethyl group.

Scientific Research Applications

Synthesis and Antitumor Activity

Quinazolinone derivatives have been synthesized and evaluated for their antitumor properties. A study by El-Azab, Abdel-Aziz, Ghabbour, and Al-Gendy (2017) synthesized a novel series of 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones, evaluating their in vitro antitumor activity. Some compounds demonstrated excellent antitumor properties, with activities almost equal to or higher than standard drugs, particularly against lung, CNS, and breast cancer cells, as evidenced by their mean growth inhibitory concentration (GI50) values (El-Azab, Abdel-Aziz, Ghabbour, & Al-Gendy, 2017).

Antimicrobial Activities

Quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety were synthesized and evaluated for their antimicrobial activities. The target compounds exhibited good antimicrobial activities, with some showing superior effects to commercial bactericides against specific pathogens (Yan, Lv, Du, Gao, Huang, & Bao, 2016).

Molecular Docking and EGFR Inhibition

In the context of understanding the mechanism of action, molecular docking studies have been employed. For instance, certain quinazolinone derivatives were docked into the epidermal growth factor receptor (EGFR) kinase enzyme to study their mode of binding. This research provided insights into how these compounds might exhibit their antitumor activities through interactions with the EGFR kinase enzyme, highlighting their potential as therapeutic agents (El-Azab, Abdel-Aziz, Ghabbour, & Al-Gendy, 2017).

properties

IUPAC Name

3-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O3S/c26-17-9-7-16(8-10-17)15-34-25-29-20-6-2-1-5-19(20)23-28-21(24(32)30(23)25)11-12-22(31)27-14-18-4-3-13-33-18/h1-10,13,21H,11-12,14-15H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKENQCHADBQIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC=C(C=C4)F)CCC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{5-[(4-fluorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide

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